molecular formula C7H13ClFNO2 B2689210 Methyl (3R,4S)-3-fluoropiperidine-4-carboxylate;hydrochloride CAS No. 2306248-25-7

Methyl (3R,4S)-3-fluoropiperidine-4-carboxylate;hydrochloride

Cat. No.: B2689210
CAS No.: 2306248-25-7
M. Wt: 197.63
InChI Key: CITOGGQERKZEIB-RITPCOANSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (3R,4S)-3-fluoropiperidine-4-carboxylate;hydrochloride is a fluorinated organic compound belonging to the piperidine family This compound is characterized by its chiral centers at the 3rd and 4th carbon atoms, which contribute to its stereochemistry and biological activity

Synthetic Routes and Reaction Conditions:

  • Chiral Synthesis: The compound can be synthesized through chiral synthesis methods, starting with the appropriate chiral precursors

  • Hydrochloride Formation: The hydrochloride salt is typically formed by reacting the free base with hydrochloric acid, followed by crystallization to obtain the desired product.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and specific solvents to enhance the efficiency of the reactions.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be employed to convert the compound into its corresponding reduced forms.

  • Substitution: Substitution reactions, particularly at the fluorine atom, can lead to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

  • Oxidation: Fluorinated carboxylic acids and ketones.

  • Reduction: Fluorinated alcohols and amines.

  • Substitution: Fluorinated esters and amides.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of fluorinated pharmaceuticals and agrochemicals. Biology: It serves as a tool in biological studies to investigate the role of fluorinated compounds in biological systems. Medicine: Industry: It is utilized in the production of specialty chemicals and materials, including fluorinated polymers and coatings.

Mechanism of Action

The mechanism by which Methyl (3R,4S)-3-fluoropiperidine-4-carboxylate;hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The fluorine atom plays a crucial role in enhancing the compound's binding affinity and selectivity towards these targets. The exact mechanism may vary depending on the specific application and biological system.

Comparison with Similar Compounds

  • Methyl (3R,4S)-3-chloropiperidine-4-carboxylate;hydrochloride

  • Methyl (3R,4S)-3-bromopiperidine-4-carboxylate;hydrochloride

  • Methyl (3R,4S)-3-iodopiperidine-4-carboxylate;hydrochloride

Uniqueness: Methyl (3R,4S)-3-fluoropiperidine-4-carboxylate;hydrochloride stands out due to the presence of the fluorine atom, which imparts unique chemical and biological properties compared to its halogenated counterparts. The fluorine atom enhances the compound's stability, reactivity, and potential for forming strong hydrogen bonds, making it a valuable compound in various applications.

This comprehensive overview highlights the significance of this compound in scientific research and industry. Its unique properties and versatile applications make it a valuable compound for further exploration and development.

Properties

IUPAC Name

methyl (3R,4S)-3-fluoropiperidine-4-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12FNO2.ClH/c1-11-7(10)5-2-3-9-4-6(5)8;/h5-6,9H,2-4H2,1H3;1H/t5-,6+;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDVRHQMFHIRKGB-IBTYICNHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCNCC1F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CCNC[C@@H]1F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.